molecular formula C18H16ClN3O3 B11385862 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11385862
M. Wt: 357.8 g/mol
InChI Key: NNZMTIYBXIATLZ-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes a phenoxy group, a chloro substituent, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the formation of the oxadiazole ring through a cyclization reaction, often using hydrazine derivatives and appropriate reagents.

    Final Coupling Reaction: The final step is the coupling of the phenoxy intermediate with the oxadiazole derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, solvent selection, and reaction condition optimization.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials and agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide involves its interaction with specific molecular targets. The phenoxy and oxadiazole groups may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide: can be compared with other acetamides and oxadiazole derivatives.

    N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide: Lacks the phenoxy group but shares the oxadiazole structure.

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: Lacks the oxadiazole ring but contains the phenoxy group.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which may confer specific properties and activities not found in similar compounds.

Properties

Molecular Formula

C18H16ClN3O3

Molecular Weight

357.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)acetamide

InChI

InChI=1S/C18H16ClN3O3/c1-11-8-14(9-12(2)16(11)19)24-10-15(23)20-18-17(21-25-22-18)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,20,22,23)

InChI Key

NNZMTIYBXIATLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NON=C2C3=CC=CC=C3

Origin of Product

United States

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